molecular formula C8H13F2N B12932444 1,1-Difluorospiro[2.5]octan-5-amine

1,1-Difluorospiro[2.5]octan-5-amine

Cat. No.: B12932444
M. Wt: 161.19 g/mol
InChI Key: VKBWRIANPDWHLQ-UHFFFAOYSA-N
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Description

1,1-Difluorospiro[2.5]octan-5-amine is a spirocyclic amine featuring a bicyclic structure with a five-membered ring fused to a cyclopropane moiety. The molecule is distinguished by two fluorine atoms at the 1,1-positions and an amine group at the 5-position. Spiro compounds like this are valued in medicinal chemistry for their conformational rigidity, which can enhance target binding specificity and metabolic stability . Fluorination further augments bioavailability and modulates electronic properties, making this compound a promising scaffold for drug discovery .

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

2,2-difluorospiro[2.5]octan-7-amine

InChI

InChI=1S/C8H13F2N/c9-8(10)5-7(8)3-1-2-6(11)4-7/h6H,1-5,11H2

InChI Key

VKBWRIANPDWHLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2(C1)CC2(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-Difluorospiro[2.5]octan-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and difluorocarbene precursors.

    Reaction Conditions: The key step involves the generation of difluorocarbene, which reacts with cyclohexanone to form the spirocyclic intermediate. This reaction is often carried out under basic conditions using reagents like sodium hydride or potassium tert-butoxide.

    Amination: The spirocyclic intermediate is then subjected to amination using ammonia or primary amines under suitable conditions to yield 1,1-Difluorospiro[2.5]octan-5-amine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1,1-Difluorospiro[2.5]octan-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives. Common reagents for these reactions include sodium azide or thiols.

    Hydrolysis: Acidic or basic hydrolysis can cleave the spirocyclic ring, resulting in the formation of open-chain compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1-Difluorospiro[2.5]octan-5-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Its unique structure and reactivity make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 1,1-Difluorospiro[2.5]octan-5-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved biological activity. The compound may also participate in specific pathways, modulating biochemical processes and cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 1,1-Difluorospiro[2.5]octan-5-amine and related spirocyclic compounds:

Compound Name Molecular Formula Substituents/Ring Modifications Functional Group CAS Number Molecular Weight Key Properties/Applications
1,1-Difluorospiro[2.5]octan-5-amine C₈H₁₃F₂N 1,1-difluoro; 5-amine Amine (free base) Not explicitly provided* 161.20 High rigidity; potential CNS drug candidate
Spiro[2.5]octan-5-amine hydrochloride C₇H₁₄ClN No fluorine; 5-amine Amine hydrochloride 1228449-89-5 147.65 Improved aqueous solubility; lab reagent
5-Fluorospiro[2.5]octan-6-amine C₈H₁₄FN 5-fluoro; 6-amine Amine (free base) 2060053-23-6 143.20 Reduced electronegativity vs. difluoro analogs
6,6-Difluorospiro[2.5]octan-1-amine hydrochloride C₈H₁₄ClF₂N 6,6-difluoro; 1-amine Amine hydrochloride Not explicitly provided 193.66 Positional isomerism alters steric effects
5-Oxaspiro[2.5]octan-1-amine hydrochloride C₇H₁₂ClNO Oxygen atom in spiro ring; 1-amine Amine hydrochloride 1707367-72-3 163.65 Enhanced hydrogen bonding capacity
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid C₈H₁₀F₂O₂ 6,6-difluoro; 2-carboxylic acid Carboxylic acid 1363381-11-6 188.16 Acidic functionality for conjugation

*Note: The CAS for 1,1-Difluorospiro[2.5]octan-5-amine is inferred from derivatives in (tert-butyl carbamate analog).

Key Research Findings

Electronic and Steric Effects
  • Fluorination Impact: Difluoro substitution (1,1 or 6,6) introduces strong electron-withdrawing effects, reducing amine basicity compared to non-fluorinated analogs like Spiro[2.5]octan-5-amine hydrochloride. This can alter binding kinetics in receptor-ligand interactions .
  • Positional Isomerism: 1,1-Difluoro vs. 6,6-difluoro substitution (e.g., 1,1-Difluorospiro[2.5]octan-5-amine vs.
Conformational Rigidity
  • Smaller spiro systems (e.g., spiro[3.3]heptane in 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid) exhibit greater ring strain, reducing thermal stability compared to spiro[2.5]octane derivatives .
Solubility and Bioavailability
  • Hydrochloride salts (e.g., Spiro[2.5]octan-5-amine hydrochloride) demonstrate 2–3× higher aqueous solubility than free bases, critical for intravenous formulations .
  • Carboxylic acid derivatives (e.g., 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid) enable covalent conjugation to biomolecules, expanding utility in prodrug design .

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